
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an aminoethyl group attached to a dihydropyridine ring, which is further stabilized by two hydrochloride groups
准备方法
The synthesis of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethylamine and a suitable dihydropyridine precursor.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The final product is often purified through recrystallization or other separation techniques.
化学反应分析
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are often carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions include substituted pyridines, reduced dihydropyridines, and various aminoethyl derivatives.
科学研究应用
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
相似化合物的比较
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other dihydropyridines like nifedipine and amlodipine, which are well-known for their use in cardiovascular medicine.
Uniqueness: Unlike these compounds, this compound has a unique aminoethyl group that imparts distinct chemical and biological properties, making it valuable for specific research applications.
属性
分子式 |
C7H12Cl2N2O |
|---|---|
分子量 |
211.09 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)pyridin-4-one;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h1-2,4-5H,3,6,8H2;2*1H |
InChI 键 |
CIJFZGJOMWTOCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=CC1=O)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)

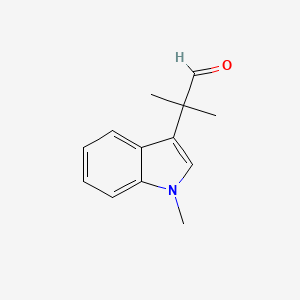
![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)
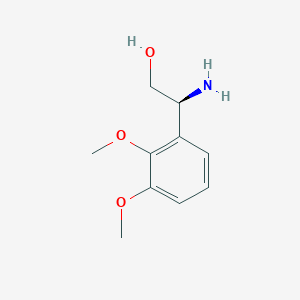

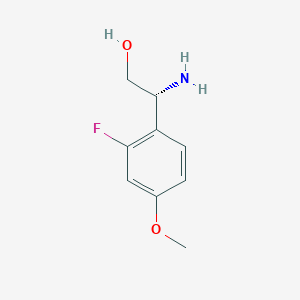
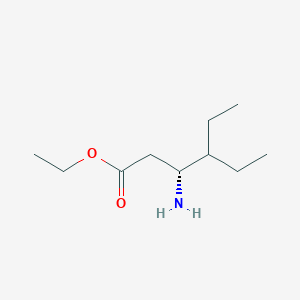
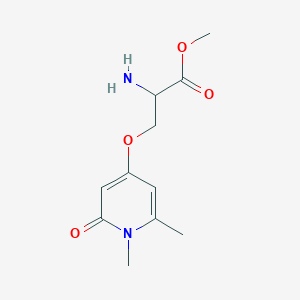
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)
![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
![3-bromo-1-(3-bromopyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B13547794.png)

